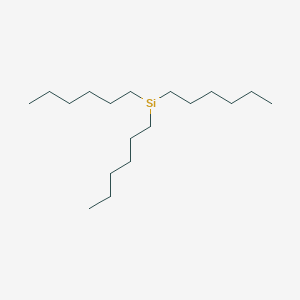

Trihexylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139856. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C18H39Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSHPOFLYFIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883913 | |

| Record name | Silane, trihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2929-52-4 | |

| Record name | Trihexylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR09XWK386 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Trihexylsilane

For Researchers, Scientists, and Drug Development Professionals

Foreword

Trihexylsilane, an organosilane compound, represents a molecule of significant interest within specialized areas of chemical synthesis and materials science. While its close analog, triethylsilane, is extensively documented and widely utilized, this compound remains a less-explored entity. This guide, therefore, serves as a comprehensive consolidation of the currently available technical data on the physical properties of this compound. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, acknowledging the existing gaps in publicly available information and providing expert insights based on the general principles of organosilane chemistry. As a Senior Application Scientist, the aim is to present this information with scientific integrity, highlighting both what is known and what can be logically inferred, to empower further research and application development.

Molecular Structure and Core Physicochemical Parameters

This compound possesses a central silicon atom bonded to three hexyl chains and one hydrogen atom. This structure dictates its fundamental physical and chemical characteristics. The long alkyl chains contribute to its nonpolar nature and influence its physical state and solubility.

A summary of the key physical properties of this compound is presented below. It is important to note that comprehensive, peer-reviewed data for all physical properties of this compound are not as readily available as for more common silanes. The data presented here is compiled from available safety data sheets and chemical supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₈H₄₀Si | Gelest Inc.[1] |

| Molecular Weight | 284.60 g/mol | Gelest Inc.[1] |

| Boiling Point | 168-170 °C at 2 mm Hg | Gelest Inc. |

| Density | 0.803 g/mL at 25 °C | Gelest Inc. |

| Refractive Index | 1.445 at 20 °C | Gelest Inc. |

Note: The boiling point is provided at reduced pressure. The boiling point at atmospheric pressure is expected to be significantly higher.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a comprehensive public database of spectra for this compound is limited, valuable data can be gleaned from related studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound-d (deuterated at the Si-H position), the following proton NMR data has been reported:

-

¹H NMR (400 MHz, CDCl₃): δ 3.72 – 3.66 (m, 0.05H), 1.43 – 1.19 (m, 24H), 0.98 – 0.82 (m, 9H), 0.66 – 0.50 (m, 6H)[2].

The multiplets in the upfield region (δ 0.50-1.43) are characteristic of the protons on the hexyl chains. The small multiplet at δ 3.66-3.72 in the deuterated sample likely corresponds to the residual Si-H proton. In a non-deuterated sample, the Si-H proton would present as a distinct signal, typically a singlet or a multiplet depending on coupling to other nuclei, and its chemical shift would be a key identifier.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of a compound. For this compound-d, the electron ionization (EI) mass spectrum shows the molecular ion peak [M]⁺, confirming its mass[2]. The fragmentation pattern would be characterized by the loss of alkyl chains and rearrangements typical of silanes.

Solubility and Handling

Solubility Profile

Based on its long alkyl chains and the relatively nonpolar nature of the Si-C and Si-H bonds, this compound is expected to be:

-

Soluble in nonpolar organic solvents such as hexanes, toluene, and diethyl ether.

-

Insoluble in polar solvents like water.

This solubility profile is a critical consideration for its use in organic reactions, dictating the choice of appropriate solvent systems.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for organohydrosilanes should be strictly followed.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat[1].

-

Avoid inhalation of vapors and contact with skin and eyes[1].

-

Keep away from heat, sparks, and open flames, as organosilanes can be flammable[1].

-

Ground and bond containers when transferring material to prevent static discharge.

Stability and Reactivity:

-

Organohydrosilanes can react with moisture, sometimes vigorously, to release flammable hydrogen gas. Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

It is incompatible with strong oxidizing agents, strong acids, and bases.

In case of a spill, it should be absorbed with an inert material and disposed of according to local regulations[1].

Potential Applications in Research and Development

While specific, documented applications of this compound in drug development are scarce in the literature, its chemical properties suggest several potential uses, drawing parallels with the well-established applications of other trialkylsilanes like triethylsilane. The longer hexyl chains of this compound may impart different solubility and steric properties, which could be advantageous in certain synthetic contexts.

Mild Reducing Agent

The Si-H bond in trialkylsilanes is a source of hydride, making them effective as mild and selective reducing agents in organic synthesis. This is a cornerstone of their utility in the synthesis of active pharmaceutical ingredients (APIs)[3][4]. Potential reduction reactions for this compound include:

-

Reduction of Carbonyls: Conversion of aldehydes and ketones to the corresponding alcohols.

-

Ionic Hydrogenation: In the presence of a strong acid, trialkylsilanes can reduce carbocations, alkenes, and other functional groups.

-

Reductive Deoxygenation: Removal of certain oxygen-containing functional groups.

The choice of this compound over other silanes might be driven by its higher boiling point, allowing for reactions at elevated temperatures, or its different solubility profile.

Caption: A generalized workflow for the reduction of a ketone using a trialkylsilane.

Protecting Group Chemistry

Trialkylsilyl groups are commonly used as protecting groups for sensitive functionalities, particularly alcohols, during multi-step syntheses[3][4]. The trihexylsilyl group could offer a more lipophilic and sterically hindered protecting group compared to smaller trialkylsilyl ethers. This could influence the stability of the protected intermediate and the conditions required for its deprotection.

Caption: The use of this compound in the protection and deprotection of an alcohol.

Experimental Protocols: A Conceptual Framework

Given the limited specific protocols for this compound, the following are generalized experimental procedures based on established methods for trialkylsilanes. Researchers should optimize these conditions for their specific substrates.

General Procedure for the Reduction of a Ketone

-

To a stirred solution of the ketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add this compound (1.5 eq).

-

Cool the mixture in an ice bath and slowly add a Lewis acid or a strong Brønsted acid (e.g., trifluoroacetic acid, 2.0 eq).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

This compound is an organosilane with physical properties that are largely dictated by its long alkyl chains, rendering it a nonpolar, high-boiling liquid. While comprehensive data on all its physical parameters and specific applications are not as abundant as for its lower-alkyl analogs, its fundamental reactivity as a source of hydride can be inferred. This makes it a potentially valuable tool in organic synthesis, particularly for reactions requiring mild reducing conditions, specific solubility characteristics, or a sterically demanding silyl protecting group. The information provided in this guide serves as a foundational resource for scientists and researchers, enabling them to explore the potential of this compound in their work while adhering to appropriate safety and handling procedures. Further research into the detailed physical properties and synthetic applications of this compound is warranted to fully elucidate its capabilities.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Trihexylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Trihexylsilane, a member of the trialkylsilane family, is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique reactivity, primarily centered around the silicon-hydrogen (Si-H) bond, makes it a valuable reagent for chemoselective reductions and hydrosilylation reactions. This guide provides a comprehensive technical overview of the chemical structure, bonding, and spectroscopic properties of this compound. It further details its synthesis, key reactions with detailed experimental protocols, and essential safety and handling procedures, offering field-proven insights for its effective application in research and development.

Introduction: The Significance of Trialkylsilanes in Modern Chemistry

Trialkylsilanes, with the general formula R₃SiH, have emerged as indispensable tools in the arsenal of synthetic chemists. Their utility stems from the unique nature of the silicon-hydrogen bond, which is weaker and more polarized than a carbon-hydrogen bond. This inherent reactivity allows for the facile transfer of a hydride equivalent, positioning trialkylsilanes as mild and selective reducing agents. Among this class of compounds, this compound offers a balance of reactivity and physical properties suitable for a range of applications, from small-scale organic transformations to the synthesis of functionalized polymers. Understanding the fundamental principles of its structure and bonding is paramount to harnessing its full synthetic potential.

Molecular Structure and Bonding in this compound

The this compound molecule consists of a central silicon atom covalently bonded to three n-hexyl chains and a single hydrogen atom. The molecular geometry around the silicon center is tetrahedral, analogous to the sp³ hybridization observed in carbon compounds.

Caption: Ball-and-stick model of this compound's core structure.

Bond Parameters

| Bond | Typical Length (Å) | Typical Angle | Bond Angle (°) |

| Si-H | 1.48 - 1.49 | C-Si-C | ~109.5 |

| Si-C | 1.86 - 1.89 | H-Si-C | ~109.5 |

| C-C (in hexyl) | ~1.54 | Si-C-C | ~109.5 |

| C-H (in hexyl) | ~1.09 |

Note: These values are based on data for analogous trialkylsilanes and general principles of chemical bonding. Actual values for this compound may vary slightly.

The Si-H bond is longer and weaker than a typical C-H bond (approx. 1.09 Å), which is a direct consequence of the larger atomic radius of silicon compared to carbon. The C-Si-C and H-Si-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with minor deviations due to the steric bulk of the hexyl groups.

The Crucial Si-H Bond: Polarity and Reactivity

The cornerstone of this compound's reactivity lies in the nature of the Si-H bond. Silicon is less electronegative (Pauling scale: 1.90) than hydrogen (Pauling scale: 2.20). This polarity, with a partial positive charge on silicon (δ+) and a partial negative charge on hydrogen (δ-), is opposite to that of a C-H bond. This "hydridic" character of the hydrogen atom makes it susceptible to attack by electrophiles and facilitates its transfer as a hydride ion (H⁻), especially in the presence of a Lewis or Brønsted acid catalyst.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum of this compound is the Si-H stretching vibration.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Si-H | Stretch | 2100 - 2200 | Strong |

| C-H (alkyl) | Stretch | 2850 - 2960 | Strong |

| C-H (alkyl) | Bend | 1375 - 1470 | Medium |

The Si-H stretch is a strong, sharp absorption in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool to confirm the presence of the hydrosilane functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR:

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H -Si | 3.5 - 4.5 | Septet | 1H |

| Si-CH₂ - | 0.5 - 1.0 | Triplet | 6H |

| -(CH₂ )₄- | 1.2 - 1.4 | Multiplet | 24H |

| -CH₃ | 0.8 - 0.9 | Triplet | 9H |

The proton directly attached to the silicon atom is significantly deshielded and appears as a characteristic septet due to coupling with the adjacent methylene protons.

¹³C NMR:

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| Si-C H₂ | 10 - 15 |

| C H₂ (alkyl) | 22 - 35 |

| C H₃ | ~14 |

²⁹Si NMR: The chemical shift of the silicon nucleus in trialkylsilanes is sensitive to the nature of the alkyl groups. For this compound, the ²⁹Si NMR signal is expected to appear in the range of -5 to +5 ppm relative to tetramethylsilane (TMS).

Synthesis of this compound

This compound is typically synthesized via the reduction of the corresponding chlorosilane, trihexylchlorosilane.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Trihexylchlorosilane

Materials:

-

Trihexylchlorosilane

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of trihexylchlorosilane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reaction.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

-

Workup: Filter the resulting slurry through a pad of Celite®, washing the filter cake with diethyl ether.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Key Applications and Reaction Protocols

This compound's utility is primarily demonstrated in two major classes of reactions: reductions and hydrosilylations.

Reductive Deoxygenation of Alcohols and Carbonyls

This compound, in combination with a Lewis or Brønsted acid, is an effective system for the reduction of certain alcohols and carbonyl compounds to the corresponding alkanes.

Experimental Protocol: Reduction of a Tertiary Alcohol

Materials:

-

Tertiary alcohol (e.g., 1-adamantanol)

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve the tertiary alcohol (1.0 equivalent) in dichloromethane.

-

Add this compound (1.5 - 2.0 equivalents) to the solution.

-

Cool the mixture to 0 °C and add trifluoroacetic acid (2.0 - 3.0 equivalents) dropwise.

-

Allow the reaction to stir at room temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography on silica gel.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation is the addition of a Si-H bond across a double or triple bond, a powerful method for forming carbon-silicon bonds. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum.

Caption: Simplified schematic of a platinum-catalyzed hydrosilylation reaction.

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

-

1-Octene

-

This compound

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 1-octene (1.0 equivalent) and anhydrous toluene.

-

Add Karstedt's catalyst (typically 10-50 ppm relative to the alkene).

-

Heat the mixture to 60-80 °C.

-

Add this compound (1.05 equivalents) dropwise over 30 minutes.

-

Maintain the reaction at the elevated temperature and monitor for completion by GC.

-

After the reaction is complete, cool the mixture to room temperature. The product, octylthis compound, can be purified by vacuum distillation to remove the solvent and any excess starting materials.

Safety, Handling, and Storage

Trialkylsilanes, including this compound, require careful handling due to their reactivity and potential hazards.

-

Flammability: this compound is a combustible liquid. It should be stored and handled away from heat, sparks, and open flames.

-

Reactivity with Water: While less reactive than chlorosilanes, this compound can react with water, especially in the presence of acids or bases, to produce flammable hydrogen gas.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable synthetic reagent with a rich chemistry centered on its polar Si-H bond. Its utility as a mild reducing agent and a precursor in hydrosilylation reactions makes it a significant tool for both academic research and industrial applications, including drug development and materials science. A thorough understanding of its structural and electronic properties, as detailed in this guide, is essential for its safe and effective implementation in the laboratory.

An In-depth Technical Guide to the Synthesis and Purification of Trihexylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexylsilane ((C₆H₁₃)₃SiH) is a long-chain trialkylsilane characterized by its sterically hindered and electron-rich silicon center. While less common than its lower alkyl homologues like triethylsilane, its unique physical properties—such as higher boiling point, lower volatility, and distinct solubility profile—make it a compound of interest for specialized applications in organic synthesis, materials science, and drug development. It can serve as a mild reducing agent for ionic hydrogenations, a precursor for silyl ethers in protecting group strategies, and a component in the formation of advanced silicon-based materials. This guide provides a comprehensive overview of the primary synthetic routes to high-purity this compound, detailed experimental protocols, robust purification techniques, and methods for analytical characterization.

Introduction to this compound: Properties and Applications

Trialkylsilanes are versatile reagents in modern organic chemistry, primarily valued for the reactivity of the silicon-hydrogen (Si-H) bond.[1] This bond can act as a potent hydride donor, particularly when activated by a Lewis or Brønsted acid, enabling the chemoselective reduction of various functional groups under mild conditions.[1] this compound, with its three six-carbon chains, possesses a non-polar character, rendering it highly soluble in hydrocarbon solvents.

Potential Applications in Research and Drug Development:

-

Selective Reductions: As a mild reducing agent, this compound can be employed in ionic hydrogenation reactions to reduce aldehydes, ketones, and imines, often with high selectivity in the presence of other sensitive functional groups.[1]

-

Protecting Group Chemistry: The trihexylsilyl group can be used to protect alcohols as silyl ethers. The increased steric bulk compared to smaller silyl groups (e.g., trimethylsilyl) can offer different stability and deprotection profiles, which is crucial in multi-step synthesis of active pharmaceutical ingredients (APIs).

-

Surface Modification: Long-chain organosilanes are used to form self-assembled monolayers on various substrates, modifying surface energy and hydrophobicity. This compound serves as a precursor to such functionalized materials.

This guide focuses on two robust and scalable synthetic methodologies: the Grignard reaction pathway and the Hydrosilylation-Reduction pathway.

Synthetic Methodologies

The synthesis of this compound can be approached from two primary directions, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability.

Method A: Grignard Reaction Pathway

This classic organometallic approach involves the formation of a silicon-carbon bond through the reaction of a Grignard reagent with a suitable silicon electrophile, such as trichlorosilane (HSiCl₃).[2] The reaction proceeds via nucleophilic substitution at the silicon center. Since three substitutions are required, careful control of stoichiometry is necessary to maximize the yield of the desired tri-substituted product. The intermediate trihexylchlorosilane is then reduced to the final product.

The overall transformation is as follows: 3 C₆H₁₃MgBr + HSiCl₃ → (C₆H₁₃)₃SiH + 3 MgBrCl

However, a more controlled and common industrial approach involves the alkylation of silicon tetrachloride (SiCl₄) followed by reduction.

-

Step 1: Alkylation: 3 C₆H₁₃MgBr + SiCl₄ → (C₆H₁₃)₃SiCl + 3 MgBrCl

-

Step 2: Reduction: 4 (C₆H₁₃)₃SiCl + LiAlH₄ → 4 (C₆H₁₃)₃SiH + LiCl + AlCl₃

This two-step method generally provides better control and higher yields of the intermediate trihexylchlorosilane, which is less volatile and easier to handle than trichlorosilane.

Method B: Hydrosilylation-Reduction Pathway

Hydrosilylation is a powerful, atom-economical method for forming Si-C bonds.[3] This reaction involves the addition of a Si-H bond across a carbon-carbon double bond, typically catalyzed by a transition metal, most commonly platinum.[4] For this compound synthesis, 1-hexene is reacted with trichlorosilane. The resulting trihexylchlorosilane is then reduced to the final product.

-

Step 1: Hydrosilylation: 3 CH₂(CH₂)₃CH=CH₂ + HSiCl₃ --(Pt catalyst)--> (C₆H₁₃)₃SiCl

-

Step 2: Reduction: 4 (C₆H₁₃)₃SiCl + LiAlH₄ → 4 (C₆H₁₃)₃SiH + LiCl + AlCl₃

This method is often preferred for industrial-scale synthesis due to its high efficiency and the direct use of readily available alkenes.

Detailed Experimental Protocols

Disclaimer: The following protocols are adapted from established procedures for analogous long-chain alkylsilanes and should be performed only by trained chemists with appropriate safety precautions in place.[4][5][6]

Protocol for Method A: Grignard Synthesis and Reduction

Materials and Equipment:

-

Three-necked round-bottom flask with a reflux condenser, pressure-equalizing dropping funnel, and nitrogen/argon inlet.

-

Mechanical stirrer.

-

Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Magnesium turnings, 1-bromohexane, silicon tetrachloride (SiCl₄), and lithium aluminum hydride (LiAlH₄).

Step-by-Step Procedure:

-

Grignard Reagent Preparation:

-

Dry all glassware in an oven overnight. Assemble the apparatus and flush with dry nitrogen or argon.

-

To the flask, add magnesium turnings (e.g., 26.7 g, 1.1 mol).

-

In the dropping funnel, prepare a solution of 1-bromohexane (e.g., 165 g, 1.0 mol) in anhydrous THF (400 mL).

-

Add a small portion (~20 mL) of the bromohexane solution to the magnesium. The reaction is initiated with gentle warming or the addition of an iodine crystal.

-

Once the exothermic reaction begins, add the remaining bromohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

In a separate, similarly equipped flask, prepare a solution of silicon tetrachloride (e.g., 51 g, 0.3 mol) in anhydrous THF (200 mL).

-

Cool this solution to 0 °C using an ice bath.

-

Transfer the prepared Grignard reagent via cannula to the dropping funnel of the second apparatus.

-

Add the Grignard solution dropwise to the stirred SiCl₄ solution, maintaining the temperature below 10 °C. The reaction is highly exothermic.

-

After addition, allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Reduction to this compound:

-

In a large, separate flask, prepare a suspension of LiAlH₄ (e.g., 11.4 g, 0.3 mol) in anhydrous diethyl ether (500 mL) and cool to 0 °C.

-

Filter the Grignard reaction mixture to remove magnesium salts and transfer the filtrate (containing crude trihexylchlorosilane) to a dropping funnel.

-

Add the crude trihexylchlorosilane solution dropwise to the LiAlH₄ suspension.

-

After addition, allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C. CAUTION: The following quench is highly exothermic and produces flammable hydrogen gas.

-

Slowly and carefully add water (e.g., 12 mL) dropwise, followed by 15% aqueous NaOH (e.g., 12 mL), and then more water (e.g., 36 mL).

-

Stir the resulting mixture until a white, granular precipitate forms.

-

Filter the solids and wash thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Protocol for Method B: Hydrosilylation and Reduction

Materials and Equipment:

-

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and inert gas inlet.

-

Heating mantle with temperature control.

-

1-Hexene, trichlorosilane (distilled), and Speier's catalyst (H₂PtCl₆ in isopropanol).

-

Lithium aluminum hydride (LiAlH₄) and anhydrous diethyl ether.

Step-by-Step Procedure:

-

Hydrosilylation Reaction:

-

Charge a 500 mL three-necked flask with 1-hexene (e.g., 84.2 g, 1.0 mol) and place it under a dry nitrogen atmosphere.

-

Add a catalytic amount of Speier's catalyst (e.g., 0.1 mL of a 2% solution).

-

Heat the stirred solution to 60 °C.

-

Add trichlorosilane (e.g., 40.6 g, 0.3 mol) dropwise via the dropping funnel. An exothermic reaction should be observed. Maintain the temperature between 60-80 °C.[4]

-

After the addition is complete, heat the mixture at 80 °C for 4 hours to ensure the reaction goes to completion.

-

-

Reduction and Work-up:

-

Cool the reaction mixture (crude trihexylchlorosilane) to room temperature.

-

Follow Step 3 (Reduction) and Step 4 (Work-up) from Protocol 3.1 to reduce the chlorosilane and isolate the crude product.

-

| Parameter | Method A: Grignard | Method B: Hydrosilylation |

| Primary Reactants | 1-Bromohexane, Mg, SiCl₄ | 1-Hexene, HSiCl₃ |

| Reducing Agent | LiAlH₄ | LiAlH₄ |

| Solvent | Anhydrous THF / Diethyl Ether | None (or anhydrous toluene) |

| Catalyst | None | Platinum (e.g., Speier's) |

| Typical Yield | 60-75% (overall) | 70-85% (overall) |

| Key Considerations | Requires preparation of reactive Grignard reagent. | Atom-economical; requires a catalyst. |

| Temperature Control | Crucial during Grignard addition (exothermic). | Required to initiate and control the reaction. |

Purification Techniques

Crude this compound from either synthesis will contain solvent, unreacted starting materials, and reaction byproducts. Due to its high molecular weight and low volatility, the most effective method for purification is fractional vacuum distillation .[7][8]

Procedure for Fractional Vacuum Distillation:

-

Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and fraction-collecting flasks. Ensure all joints are properly sealed for high vacuum.

-

Execution: Transfer the crude oil to the distillation flask.

-

Fractionation: Slowly reduce the pressure and gently heat the flask.

-

Low-boiling impurities (e.g., residual solvent, hexene) will distill first.

-

The main fraction, pure this compound, will distill at a higher temperature. The estimated boiling point is approximately 150-160 °C at 1 mmHg.

-

Collect the product in a pre-weighed flask.

-

-

Analysis: Analyze the collected fractions by GC-MS to confirm purity.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Technique | Expected Result for this compound ((C₆H₁₃)₃SiH) |

| ¹H NMR | Multiplet ~3.5-3.7 ppm (1H, Si-H); Multiplet ~1.2-1.5 ppm (24H, -(CH₂)₄-); Triplet ~0.8-0.9 ppm (9H, -CH₃); Multiplet ~0.5-0.7 ppm (6H, Si-CH₂-).[9] |

| ¹³C NMR | Signals expected at ~33, 31, 23, 22, 14, and 12 ppm for the hexyl chains.[9] |

| FT-IR | Strong Si-H stretch ~2100 cm⁻¹; C-H stretches ~2850-2960 cm⁻¹. |

| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight (284.6 g/mol ) and expected fragmentation pattern. |

Safety and Handling

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.[10][11][12]

-

Organosilanes: Can be flammable. Handle in a well-ventilated fume hood.[11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]

-

Grignard Reagents: Highly reactive with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water, releasing flammable hydrogen gas.[5] Handle only in an inert atmosphere or a dry box. Quenching must be done slowly and at low temperatures.

-

Chlorosilanes (HSiCl₃, SiCl₄): Corrosive and react with moisture to release HCl gas. Handle with extreme care in a fume hood.

-

General Precautions: Always have appropriate fire extinguishing equipment (e.g., Class D for metal fires) and spill kits available. Store all reagents according to manufacturer guidelines, away from heat and incompatible materials.[11]

Conclusion

This compound can be reliably synthesized and purified using established organosilicon chemistry. The Grignard pathway offers flexibility, while the hydrosilylation route provides high atom economy suitable for larger-scale production. The critical step for achieving high purity for this high-boiling compound is fractional vacuum distillation. Proper analytical characterization is essential to validate the final product's identity and purity. By following the detailed protocols and adhering to stringent safety measures, researchers can confidently produce this compound for use in advanced synthesis and materials science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A Study on the Removal of Impurity Elements Silicon and Zinc from Rubidium Chloride by Vacuum Distillation | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. dakenchem.com [dakenchem.com]

- 11. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 12. enhs.uark.edu [enhs.uark.edu]

Spectroscopic Data of Trihexylsilane: An In-depth Technical Guide for Researchers

Introduction

Trihexylsilane ((C₆H₁₃)₃SiH) is an organosilicon compound that serves as a versatile reagent in organic synthesis, primarily utilized as a reducing agent and in hydrosilylation reactions. Its physical and chemical properties are dictated by the presence of the silicon-hydrogen (Si-H) bond and the three long alkyl (hexyl) chains. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation of reaction products. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of its atomic arrangement and electronic environment.

Expertise & Experience: The Rationale Behind NMR Analysis of Organosilanes

The choice of NMR experiments and parameters is dictated by the unique properties of the silicon atom and its bonded groups. ¹H NMR allows for the direct observation of the hydride proton and the protons on the alkyl chains. Due to the relatively low electronegativity of silicon compared to carbon, the protons on the alpha-carbon (α-CH₂) are shielded and appear at a characteristic upfield chemical shift. ¹³C NMR provides a map of the carbon backbone. The chemical shifts of the carbons in the hexyl chains are influenced by their proximity to the silicon atom.

²⁹Si NMR, while less common due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si isotope, offers direct insight into the silicon's chemical environment. The chemical shift of the silicon nucleus in trialkylsilanes is sensitive to the nature of the alkyl groups. For routine analysis, deuterated chloroform (CDCl₃) is a common solvent choice due to its excellent solubilizing properties for nonpolar compounds like this compound and its well-defined residual solvent peak for referencing. Tetramethylsilane (TMS) is the universal internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust and reproducible protocol is essential for obtaining reliable NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

If an internal standard other than the solvent's residual peak is desired for quantitative analysis, a precise amount of a suitable standard can be added. For routine qualitative analysis, the residual CHCl₃ peak at 7.26 ppm for ¹H NMR and the CDCl₃ triplet at 77.16 ppm for ¹³C NMR are sufficient for referencing.

-

-

Instrumentation and Acquisition:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

For ²⁹Si NMR, specialized pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to enhance the signal of the low-abundance ²⁹Si nucleus by transferring magnetization from the more abundant protons.

-

Data Presentation and In-depth Analysis

The following tables summarize the expected and observed NMR data for this compound.

¹H NMR Spectroscopic Data

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Si-H | ~3.68 | Multiplet | 1H | |

| α-CH ₂ | ~0.58 | Multiplet | 6H | |

| β, γ, δ, ε-CH ₂ | ~1.30 | Multiplet | 24H | |

| ω-CH ₃ | ~0.89 | Triplet | 9H | ~6.8 |

Analysis of the ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is characterized by several key features. The most downfield signal, a multiplet around 3.68 ppm, is attributed to the single proton directly attached to the silicon atom (Si-H). The protons on the α-carbons (-Si-CH₂-) appear as an upfield multiplet around 0.58 ppm due to the shielding effect of the silicon atom. The overlapping signals of the methylene protons (β, γ, δ, and ε) of the hexyl chains form a broad multiplet centered around 1.30 ppm. The terminal methyl protons (ω-CH₃) appear as a distinct triplet around 0.89 ppm, with the triplet multiplicity arising from coupling to the adjacent methylene group.

¹³C NMR Spectroscopic Data

| Assignment | Approximate Chemical Shift (ppm) |

| α-C H₂ | ~12.7 |

| β-C H₂ | ~23.8 |

| γ-C H₂ | ~33.5 |

| δ-C H₂ | ~31.5 |

| ε-C H₂ | ~22.6 |

| ω-C H₃ | ~14.1 |

Analysis of the ¹³C NMR Spectrum: The carbon signals of the hexyl chains are well-resolved in the ¹³C NMR spectrum. The α-carbon, being directly attached to the silicon, is the most shielded and appears furthest upfield at approximately 12.7 ppm. The remaining carbons of the hexyl chain appear at chemical shifts typical for aliphatic hydrocarbons, with the terminal methyl carbon appearing around 14.1 ppm.

²⁹Si NMR Spectroscopy

Direct experimental ²⁹Si NMR data for this compound is not widely published. However, based on data for other trialkylsilanes, the chemical shift is expected to be in the range of -5 to +5 ppm relative to TMS.[2][3][4][5][6] The exact chemical shift can be influenced by solvent and concentration.

Visualization of this compound Structure and NMR Assignments

References

- 1. rsc.org [rsc.org]

- 2. unige.ch [unige.ch]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Silicon-Hydride Bond in Trihexylsilane: A Comprehensive Guide to its Reactivity and Synthetic Applications

Abstract

Trihexylsilane, an organosilicon compound featuring a reactive silicon-hydride (Si-H) bond, is a versatile reagent in modern organic synthesis. While its close analog, triethylsilane, is more extensively documented, the fundamental principles governing the reactivity of the Si-H bond are directly transferable. This guide provides an in-depth exploration of the Si-H bond's reactivity in trialkylsilanes, using this compound as the focal point and drawing upon the rich literature of triethylsilane to illustrate core mechanistic concepts. We will delve into the dual nature of the Si-H bond, which allows it to function as both a mild hydride donor in ionic reductions and as a hydrogen atom donor in free-radical pathways. Key applications, including the hydrosilylation of unsaturated bonds and the chemoselective reduction of various functional groups, will be discussed. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique and selective reactivity of this compound in their synthetic endeavors.

Introduction to Trialkylsilanes: The Case of this compound

Organosilanes have become indispensable tools in organic chemistry, prized for their unique reactivity and often milder nature compared to other organometallic reagents.[1] Trialkylsilanes, characterized by a central silicon atom bonded to three alkyl chains and one hydrogen atom, are a cornerstone of this class of compounds. The reactivity of these molecules is dominated by the properties of the silicon-hydride (Si-H) bond.

The Nature of the Silicon-Hydride Bond: A Duality of Reactivity

The Si-H bond's utility stems from the difference in electronegativity between silicon (1.90 on the Pauling scale) and hydrogen (2.20). This polarization results in a bond with significant hydridic character (Si⁺-H⁻), making the hydrogen atom a potential hydride (H⁻) donor.[2] This property is central to the use of trialkylsilanes as reducing agents, particularly when activated by a Brønsted or Lewis acid to facilitate hydride transfer.[2]

Conversely, the Si-H bond is weaker than a C-H bond, allowing it to undergo homolytic cleavage to generate a silyl radical (R₃Si•). This enables trialkylsilanes to participate in free-radical chain reactions, where they serve as excellent hydrogen atom donors, offering a less toxic alternative to traditional reagents like tri-n-butyltin hydride.

Physicochemical and Safety Profile

The physical properties of trialkylsilanes are primarily dictated by the length of their alkyl chains. Longer chains, as in this compound, lead to a higher boiling point, increased viscosity, and lower volatility compared to triethylsilane. This can be advantageous in higher-temperature reactions where solvent loss is a concern.

Table 1: Comparison of Physicochemical Properties of Triethylsilane and this compound

| Property | Triethylsilane | This compound |

| CAS Number | 617-86-7 | 3634-57-1 |

| Molecular Formula | C₆H₁₆Si | C₁₈H₄₀Si |

| Molar Mass | 116.28 g/mol | 284.60 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 107-108 °C[3] | 171-173 °C / 5 mmHg |

| Density | ~0.728 g/mL[3] | ~0.803 g/mL |

| Flash Point | -3 °C[3] | >110 °C |

| Solubility | Soluble in organic solvents (hexane, ether); insoluble in water.[4] | Soluble in organic solvents; insoluble in water. |

Safety and Handling: Trialkylsilanes are flammable liquids and should be handled with care.[5] Due to its lower volatility and higher flash point, this compound presents a lower fire hazard than triethylsilane. However, standard precautions for flammable reagents should always be observed.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[6] Ground and bond containers when transferring material to prevent static discharge.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[5] Contact with moisture can lead to the slow release of flammable hydrogen gas.

Key Reaction Classes of the Si-H Bond

The versatility of this compound is demonstrated across three major classes of chemical transformations: ionic reductions, hydrosilylations, and radical reductions.

Ionic Reductions: The Si-H Bond as a Hydride Donor

In the presence of a strong Brønsted or Lewis acid, the hydridic nature of the Si-H bond is enhanced, turning the trialkylsilane into a potent system for "ionic hydrogenation."[2] This method is renowned for its mildness and high degree of chemoselectivity, allowing for the reduction of specific functional groups that can form stabilized carbocation intermediates.[7]

Mechanism: The reaction is typically initiated by the acid activating the substrate (e.g., protonating an alcohol or ketone). This generates a carbocationic intermediate, which is then irreversibly quenched by hydride transfer from the trialkylsilane. The resulting silylium ion is highly reactive and is captured by the conjugate base of the acid.

Causality in Experimental Design: The choice of acid is critical and dictates the reactivity of the system. Strong acids like trifluoroacetic acid (TFA) are commonly used for reducing aldehydes, ketones, and imines.[2] Stronger Lewis acids may be required for the deoxygenation of alcohols that form stable carbocations.[2] The stoichiometry of the acid and silane must be carefully controlled to achieve the desired transformation without promoting side reactions.

Common Ionic Reductions:

-

Reduction of Carbonyls and Imines: Aldehydes and ketones can be reduced to their corresponding alcohols, or in some cases, fully deoxygenated to alkanes.[8] Imines and enamines are efficiently reduced to amines.

-

Deoxygenation of Alcohols: Tertiary alcohols or those that can form stabilized carbocations (e.g., benzylic) are readily reduced to the corresponding alkanes.

-

Reductive Etherification: A one-pot reaction that converts aldehydes or ketones directly into ethers in the presence of an alcohol.[2]

Hydrosilylation: Addition Across Unsaturated Bonds

Hydrosilylation is the transition-metal-catalyzed addition of the Si-H bond across a double or triple bond (e.g., in alkenes or alkynes).[9] This reaction is a cornerstone of organosilicon chemistry, providing a direct route to functionalized silanes.[10] While a variety of metals can be used, platinum-based catalysts like Karstedt's catalyst are common.

Mechanism (Chalk-Harrod): The generally accepted mechanism involves:

-

Oxidative Addition: The trialkylsilane adds to the metal center, breaking the Si-H bond and forming a metal-hydride and a metal-silyl species.

-

Olefin Coordination & Insertion: The alkene coordinates to the metal complex, followed by insertion into the metal-hydride bond.

-

Reductive Elimination: The final product is released through reductive elimination of the alkyl and silyl groups, regenerating the active catalyst.

Causality in Experimental Design: The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (i.e., whether the silyl group adds to the more or less substituted carbon of the double bond).[11] The steric bulk of the trihexyl groups in this compound may favor addition to the less sterically hindered position of the unsaturated bond.

Radical Reductions

Trialkylsilanes can also serve as hydrogen atom donors in radical chain reactions. The reaction is initiated by a radical initiator (e.g., AIBN or light), which abstracts the hydrogen atom from this compound to generate a trihexylsilyl radical ((C₆H₁₃)₃Si•). This silyl radical then propagates the chain. This methodology is particularly useful for the dehalogenation of alkyl halides.

Experimental Protocols: A Practical Guide

The following protocols are adapted from well-established procedures using triethylsilane and are expected to be directly applicable to this compound with adjustments for molar equivalence.[2]

Protocol: Reductive Amination of an Aldehyde with a Primary Amine

This protocol describes the formation of a secondary amine via the acid-catalyzed reduction of an in-situ formed imine.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting materials and the appearance of the product spot/peak. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the aldehyde (1.0 eq) and the primary amine (1.0 eq).

-

Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Reagent Addition: Add this compound (1.5 eq) to the solution with stirring.

-

Initiation: Cool the flask in an ice-water bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise via syringe. An exotherm may be observed.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux (~40 °C for DCM). Monitor the reaction until completion (typically 1-4 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Summary and Outlook

The silicon-hydride bond in this compound provides a powerful and versatile tool for the modern synthetic chemist. Its dual reactivity allows it to act as a mild source of both hydride ions and hydrogen atoms, enabling a wide range of chemoselective transformations. By understanding the fundamental mechanisms of ionic reduction, hydrosilylation, and radical reactions, researchers can strategically employ this compound to achieve their synthetic goals. The longer alkyl chains of this compound offer practical advantages in terms of a higher boiling point and reduced volatility, making it a valuable alternative to its more commonly cited analog, triethylsilane. Future research will likely continue to expand the applications of this compound and other organosilanes in complex molecule synthesis, catalysis, and materials science.

References

- 1. dakenam.com [dakenam.com]

- 2. benchchem.com [benchchem.com]

- 3. Triethylsilane | 617-86-7 | FT53779 | Biosynth [biosynth.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. aksci.com [aksci.com]

- 7. nbinno.com [nbinno.com]

- 8. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. real.mtak.hu [real.mtak.hu]

A Comprehensive Technical Guide to the Safe Handling of Trihexylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Landscape of Trialkylsilanes

Trihexylsilane, a member of the trialkylsilane family, is a valuable reagent in modern organic synthesis and materials science. Its utility is primarily derived from the reactive silicon-hydride bond, which enables its use as a reducing agent and in hydrosilylation reactions. However, the very reactivity that makes it useful also presents significant safety challenges. This guide provides an in-depth examination of the safety considerations and handling precautions necessary for the safe use of this compound and related trialkylsilanes in a laboratory setting. While specific data for this compound is limited, this document extrapolates best practices from closely related and well-documented analogues, such as triethylsilane, to establish a robust framework for safe operation. It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for this compound upon its acquisition and before any handling.

Physicochemical Properties and Their Safety Implications

The safe handling of any chemical begins with a thorough understanding of its physical and chemical properties. These properties dictate the necessary engineering controls, personal protective equipment, and emergency procedures. While a comprehensive, verified SDS for this compound was not available at the time of this writing, we can infer its likely characteristics based on trends within the trialkylsilane homologous series.

| Property | Triethylsilane (CAS 617-86-7) | This compound (CAS 18165-86-1) - Estimated | Causality and Safety Implication |

| Molecular Formula | C₆H₁₆Si | C₁₈H₄₀Si | The longer alkyl chains in this compound result in a significantly higher molecular weight. |

| Molecular Weight | 116.28 g/mol [1][2] | 284.6 g/mol | This increase in molecular weight leads to lower volatility compared to triethylsilane. |

| Boiling Point | 107-108 °C[1][2] | Significantly higher than triethylsilane | A higher boiling point means this compound is less likely to form high concentrations of vapor at ambient temperatures, reducing the inhalation hazard. |

| Flash Point | -3 to -6 °C[1] | Significantly higher than triethylsilane | The flash point is expected to be well above ambient temperature, classifying it as a combustible liquid rather than a flammable one. This reduces the risk of ignition from nearby sources. |

| Density | ~0.728 g/mL[1] | Likely similar to or slightly higher than triethylsilane | Being less dense than water, it will float, which is a critical consideration in spill and fire-fighting scenarios. |

| Solubility | Insoluble in water; soluble in organic solvents.[2] | Insoluble in water; soluble in organic solvents. | Its insolubility in water and reactivity are key factors in choosing appropriate fire-extinguishing media and spill cleanup procedures. |

The "Why" Behind the Data: The transition from ethyl to hexyl groups drastically alters the compound's volatility. The longer, heavier hexyl chains lead to stronger van der Waals forces between molecules, requiring more energy to transition into the vapor phase. This results in a higher boiling point and, crucially, a higher flash point. While triethylsilane is a highly flammable liquid with a flash point below room temperature, this compound is anticipated to be a combustible liquid, meaning it must be heated to a certain temperature before it can ignite. This distinction is fundamental to its risk assessment.

Hazard Identification and Risk Mitigation

The primary hazards associated with trialkylsilanes like this compound stem from their reactivity, particularly with water and oxidizing agents, and their potential for human health effects upon exposure.

Reactivity Hazards

-

Reaction with Water and Protic Solvents: Trialkylsilanes can react with water, alcohols, and other protic solvents, especially in the presence of acids, bases, or metal catalysts, to produce flammable hydrogen gas.[3] This reaction can be slow under neutral conditions but can be accelerated, leading to pressure buildup in sealed containers.

-

Incompatibility with Oxidizing Agents: Strong oxidizing agents can react vigorously or explosively with trialkylsilanes.[1]

-

Thermal Decomposition: Upon combustion, trialkylsilanes are expected to produce carbon oxides (CO, CO₂) and silicon oxides.[1]

Health Hazards

-

Skin and Eye Irritation: Direct contact with trialkylsilanes may cause skin and eye irritation.[4] Prolonged or repeated contact could lead to more severe irritation or dermatitis.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[4] Due to its lower volatility, the inhalation hazard for this compound at room temperature is likely lower than that of triethylsilane.

-

Ingestion: Ingestion may cause irritation of the gastrointestinal tract.[4]

Standard Operating Procedures for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The principle behind engineering controls is to isolate the hazard from the researcher.

-

Chemical Fume Hood: All handling of this compound, including transfers, reactions, and workups, should be conducted in a well-ventilated chemical fume hood.[1] This is crucial to prevent the accumulation of any vapors and to protect the user from inhalation exposure.

-

Inert Atmosphere: For reactions that are sensitive to moisture or air, or where the generation of hydrogen gas is a concern, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Grounding and Bonding: To prevent the buildup of static electricity, which could serve as an ignition source, all metal containers and transfer lines should be properly grounded and bonded.[4]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and in emergency situations.

-

Eye Protection: Chemical splash goggles are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.[5]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[6] It is critical to inspect gloves for any signs of degradation before each use and to change them frequently.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[7] For larger scale operations, additional protective clothing may be necessary.

-

Respiratory Protection: In most laboratory-scale operations conducted in a fume hood, respiratory protection will not be necessary. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be required.[4]

Workflow for Safe Handling and Use

The following diagram outlines a self-validating workflow for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

Despite all precautions, the potential for accidents remains. A well-defined emergency response plan is crucial.

Spill Response

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

-

Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Clean-up: Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Storage and Waste Disposal

Proper storage and disposal are critical to long-term safety.

Storage

-

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][4]

-

Store away from incompatible materials, especially strong oxidizing agents, acids, and bases.[8]

-

The storage area should be equipped with appropriate fire suppression equipment.

Waste Disposal

-

All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

-

Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1]

-

Never pour this compound down the drain.

The following flowchart illustrates the decision-making process for handling a chemical spill.

Caption: A decision-making flowchart for spill response.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is predicated on a foundational understanding of its potential hazards and the diligent application of established safety protocols. While this guide provides a comprehensive overview based on the best available information for analogous compounds, it is not a substitute for the specific Safety Data Sheet that must accompany the chemical. A proactive and vigilant safety culture, where every individual takes responsibility for their own safety and the safety of their colleagues, is the ultimate guarantor of a safe and productive research environment.

References

- 1. aksci.com [aksci.com]

- 2. nbinno.com [nbinno.com]

- 3. The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. nj.gov [nj.gov]

- 6. gelest.com [gelest.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Trihexylsilane in Common Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of trihexylsilane in common organic solvents. In the absence of extensive published quantitative data, this paper establishes a predictive framework for solubility based on the fundamental principles of intermolecular forces and the "like dissolves like" paradigm. We will explore the physicochemical properties of this compound, its molecular structure, and the theoretical underpinnings that govern its behavior in various solvent classes. This guide is designed for researchers, scientists, and drug development professionals, offering not only a predictive solubility profile but also a detailed, self-validating experimental protocol for determining solubility in-house.

Introduction to this compound: A Physicochemical Overview

This compound (CAS No. 3634-26-2) is an organosilicon compound characterized by a central silicon atom bonded to three hexyl (C6H13) chains and one hydrogen atom. This structure imparts a significant nonpolar character to the molecule, which is the primary determinant of its solubility behavior. The long alkyl chains dominate the molecular surface, creating a substance that is essentially a hydrocarbon with a silicon-hydride functional group at its core.

Understanding the physical properties of this compound is crucial for predicting its interactions with solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3634-26-2 |

| Molecular Formula | C18H40Si |

| Molecular Weight | 284.60 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 168-170 °C (at 2 mmHg) |

| Density | 0.801 g/mL at 25 °C |

| Refractive Index | n20/D 1.446 |

The large molecular weight and high boiling point indicate strong intermolecular attractions between this compound molecules themselves, specifically London dispersion forces.

Fundamental Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities and intermolecular force types are more likely to be miscible.

-

Van der Waals Forces: For nonpolar molecules like this compound, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force. These are transient, induced dipoles that arise from the movement of electrons within the molecule. The large surface area of the three hexyl chains allows for significant London dispersion forces.

-

Polarity and Dipole-Dipole Interactions: Polar solvents possess permanent molecular dipoles. For a nonpolar solute like this compound to dissolve in a polar solvent, the energy required to overcome the strong dipole-dipole interactions between solvent molecules is not sufficiently compensated by the weak dispersion forces that would form between the solute and solvent.

-

Hydrogen Bonding: Polar protic solvents (e.g., water, ethanol) engage in strong hydrogen bonding. This compound cannot act as a hydrogen bond donor or a significant acceptor, making it energetically unfavorable to disrupt the hydrogen-bonding network of such solvents.

Causality in Solvent Selection:

The choice of solvent for a reaction or formulation involving this compound is dictated by these principles. To achieve a homogeneous solution, one must select a solvent whose primary intermolecular forces are also London dispersion forces. Introducing a polar solvent would lead to immiscibility, as the solvent molecules would preferentially interact with each other, excluding the nonpolar this compound molecules.

Caption: Intermolecular force compatibility dictates solubility.

Predicted Solubility Profile of this compound

Based on the principles outlined above, we can predict the solubility of this compound across a range of common organic solvents. These predictions are qualitative and should be confirmed experimentally for specific applications.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like." Both solute and solvent are nonpolar and rely on London dispersion forces for intermolecular interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High / Miscible | Similar nonpolar character and reliance on dispersion forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | While possessing a dipole, these solvents are not strongly polar and have large surface areas, allowing for effective dispersion force interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but the hydrocarbon portions allow for significant dispersion interactions, likely leading to good solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group makes these solvents less compatible than nonpolar solvents. Limited solubility is expected. |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, the polar ester group reduces compatibility with the highly nonpolar this compound. |

| Alcohols (Polar, Protic) | Methanol, Ethanol | Very Low / Immiscible | The strong hydrogen bonding network of alcohols would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low / Immiscible | These solvents have very strong dipole-dipole interactions, which would exclude the nonpolar this compound. |

Experimental Protocol for Solubility Determination

Given the lack of published data, an empirical approach is necessary. This section provides a robust, self-validating protocol for determining the solubility of this compound.

Objective:

To determine the qualitative (miscible/immiscible) and approximate quantitative solubility of this compound in a target organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity ≥ 98%)

-

Target organic solvent(s) (analytical grade)

-

Calibrated positive displacement micropipettes

-

20 mL glass scintillation vials with PTFE-lined caps

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Analytical balance (readable to 0.1 mg)

Experimental Workflow:

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

Part A: Qualitative Assessment (Miscibility)

-

Preparation: Label a 20 mL glass vial with the solvent name.

-

Addition: Add 1.0 mL of the target solvent to the vial.

-

Solute Addition: Add 1.0 mL of this compound to the same vial.

-

Mixing: Cap the vial tightly and vortex for 60 seconds.

-

Observation: Let the vial stand for 5 minutes. Observe the solution against a contrasting background.

-

Result 1: Miscible. If the solution is clear and single-phase, the two liquids are miscible.

-

Result 2: Immiscible/Partially Soluble. If two distinct layers form or the solution appears cloudy/emulsified, proceed to Part B.

-

Part B: Quantitative Assessment (Approximate Solubility)

-

Preparation: Tare a clean 20 mL vial on the analytical balance. Add approximately 5.0 mL of the target solvent and record the exact mass.

-